molecular formula C11H22N2 B1363357 1-(4-Methylcyclohexyl)piperazine CAS No. 435345-42-9

1-(4-Methylcyclohexyl)piperazine

Cat. No. B1363357
M. Wt: 182.31 g/mol
InChI Key: JSPCWYQQBFGMBJ-UHFFFAOYSA-N
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Description

“1-(4-Methylcyclohexyl)piperazine” is a chemical compound with the linear formula C12H24N2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

Piperazine can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane, by the action of sodium and ethylene glycol on ethylene diamine hydrochloride, or by reduction of pyrazine with sodium in ethanol . Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “1-(4-Methylcyclohexyl)piperazine” contains a total of 36 bonds. There are 14 non-H bonds, 1 rotatable bond, 2 six-membered rings, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .


Chemical Reactions Analysis

As a secondary amine, piperazine can participate in a variety of chemical reactions. It can act as a base, forming salts when reacted with acids. It can also react with organic halides to form substituted piperazines, which are crucial building blocks in the pharmaceutical industry .


Physical And Chemical Properties Analysis

Piperazine typically appears as a clear, colorless liquid, or white crystalline solid. It is hygroscopic, which means it readily absorbs water from the environment. It has a slightly bitter taste and a faint, amine-like odor. It is freely soluble in water and ethylene glycol, but insoluble in diethyl ether .

Scientific Research Applications

Positron Emission Tomography Radiotracers

1-(4-Methylcyclohexyl)piperazine analogues, such as those based on PB28, have been studied for potential applications in positron emission tomography (PET) radiotracers. These compounds were designed with reduced lipophilicity for better utility in oncology diagnostic applications (Abate et al., 2011).

Anti-Mycobacterial Compounds

Piperazine and its analogues play a vital role in anti-mycobacterial drug development. They are essential components in many potent molecules against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extremely drug-resistant (XDR) strains (Girase et al., 2020).

Conformational Analysis

The conformational analysis of piperazine and its derivatives is crucial to understand their structural behavior and function in biochemical systems. These analyses help to elucidate how structural changes at different pH conditions affect their biological activity (Marques & Carvalho, 1997).

Antibacterial Agents

Piperazine derivatives have been synthesized and evaluated for their antibacterial activities. These compounds, like 1,4-Disubstituted piperazines, have shown potential against resistant strains of bacteria, including Staphylococcus aureus (Shroff et al., 2022).

Antitumor and Antibacterial Properties

Piperazine skeletons are used in modifying natural products, leading to new drug candidates with antitumor, antibacterial, and other activities. Over 100 molecules with a broad range of bioactivities have been reviewed, highlighting the versatility of piperazine in drug development (Zhang et al., 2021).

Anti-Bone Cancer Activity

1-(4-Methylcyclohexyl)piperazine derivatives have been investigated for their anti-bone cancer activity. The synthesis of these compounds and their molecular docking investigations have provided insights into their potential as therapeutic agents in cancer treatment (Lv et al., 2019).

Safety And Hazards

Piperazine can cause skin and eye irritation upon direct contact, and inhalation can lead to respiratory problems. Safety data sheets (SDS) are provided by manufacturers to provide information on how to handle, store, and dispose of the substance safely .

properties

IUPAC Name

1-(4-methylcyclohexyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-10-2-4-11(5-3-10)13-8-6-12-7-9-13/h10-12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPCWYQQBFGMBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60963041
Record name 1-(4-Methylcyclohexyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylcyclohexyl)piperazine

CAS RN

435345-42-9
Record name 1-(4-Methylcyclohexyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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